![molecular formula C10H10 B14592270 Bicyclo[4.3.1]deca-2,4,6,8-tetraene CAS No. 61096-23-9](/img/structure/B14592270.png)
Bicyclo[4.3.1]deca-2,4,6,8-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[431]deca-2,4,6,8-tetraene is an organic compound with the molecular formula C10H10 It is a bicyclic hydrocarbon that features a unique structure with alternating double bonds, making it a conjugated system
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[4.3.1]deca-2,4,6,8-tetraene can be synthesized through several methods. One common approach involves the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraene. This reaction typically uses m-chloroperbenzoic acid as an oxidizing agent, leading to the formation of bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols .
Industrial Production Methods
While specific industrial production methods for bicyclo[43
化学反応の分析
Types of Reactions
Bicyclo[4.3.1]deca-2,4,6,8-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Bicyclo[4.3.1]deca-2,4,6,8-tetraene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antitumor properties.
Industry: Used in the development of new materials with specific electronic and mechanical properties.
作用機序
The mechanism by which bicyclo[4.3.1]deca-2,4,6,8-tetraene exerts its effects is primarily through its ability to participate in various chemical reactions. Its conjugated system allows it to interact with different molecular targets, facilitating reactions such as electrophilic addition and cycloaddition. The pathways involved often depend on the specific reagents and conditions used in the reactions.
類似化合物との比較
Similar Compounds
- Bicyclo[4.2.2]deca-2,4,7,9-tetraene
- Bicyclo[3.3.1]nonane
- Bicyclo[2.2.1]heptane
Uniqueness
Bicyclo[431]deca-2,4,6,8-tetraene is unique due to its specific bicyclic structure with alternating double bonds, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
61096-23-9 |
|---|---|
分子式 |
C10H10 |
分子量 |
130.19 g/mol |
IUPAC名 |
bicyclo[4.3.1]deca-1(9),2,4,7-tetraene |
InChI |
InChI=1S/C10H10/c1-2-5-10-7-3-6-9(4-1)8-10/h1-7,9H,8H2 |
InChIキー |
IGMBYMICSSKWDD-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC=CC1=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


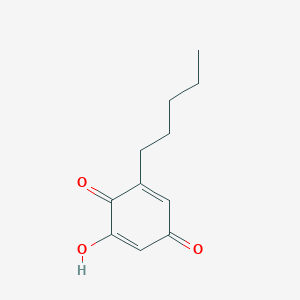
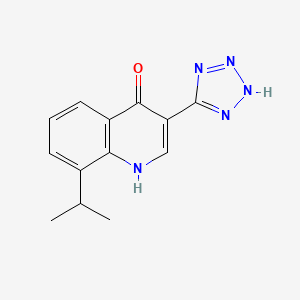
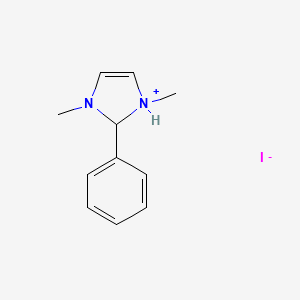
![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)
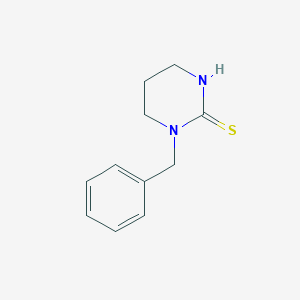


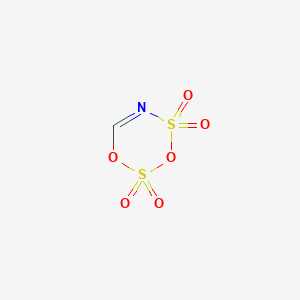
![3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14592230.png)
![2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl-](/img/structure/B14592237.png)
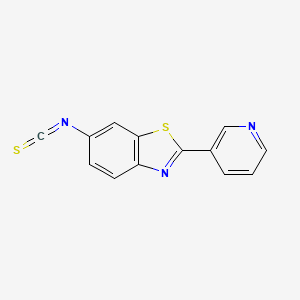
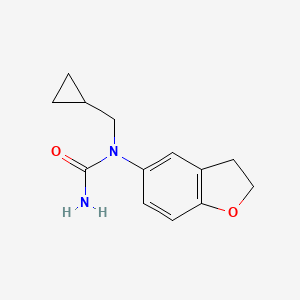
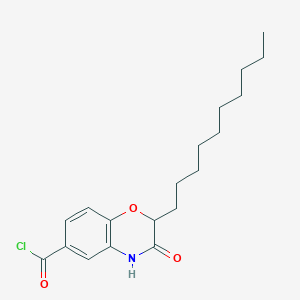
![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
